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Compound of Interest

Compound Name: GPR55 agonist 3

Cat. No.: B12367720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for the specific compound "GPR55 agonist
3" (also known as Compound 26) is limited. This guide therefore provides a representative

pharmacological profile of a selective GPR55 agonist, drawing upon data from well-

characterized selective agonists such as ML184 and O-1602 to illustrate the expected

properties and activities.

Introduction
The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant

interest as a potential therapeutic target for a variety of conditions, including neuropathic and

inflammatory pain, metabolic disorders, and cancer.[1][2] Unlike the classical cannabinoid

receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and signaling

cascade.[1][2] Selective agonists of GPR55 are crucial tools for elucidating its physiological

and pathophysiological roles and for the development of novel therapeutics. This technical

guide provides a comprehensive overview of the pharmacological profile of a representative

selective GPR55 agonist, including its binding and functional characteristics, signaling

pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile
The pharmacological profile of a selective GPR55 agonist is defined by its binding affinity,

potency in functional assays, and its selectivity over other related receptors.
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In Vitro Potency
The potency of a GPR55 agonist is typically determined through various functional assays that

measure the cellular response to receptor activation. While specific data for "GPR55 agonist
3" (Compound 26) is sparse, it has been reported to be a potent GPR55 agonist. For the

purpose of this guide, we present data from other well-characterized selective GPR55 agonists

to provide a comparative context.

Compound Assay Species EC50 (nM) Reference

GPR55 agonist 3

(Compound 26)

GPR55

Activation
Human 0.239 [3]

GPR55

Activation
Rat 1.76

β-arrestin

Recruitment
Human 6.2

ML184
GPR55

Activation
- 250

O-1602
GPR55

Activation
- 13

Selectivity
A critical aspect of a GPR55 agonist's pharmacological profile is its selectivity, particularly

against the classical cannabinoid receptors CB1 and CB2, and other related G protein-coupled

receptors like GPR35. High selectivity ensures that the observed biological effects are

mediated through GPR55, minimizing off-target effects.
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Compound Receptor Potency/Selectivity Reference

ML184 GPR55 EC50 = 250 nM

GPR35 >100-fold selectivity

CB1 >100-fold selectivity

CB2 >100-fold selectivity

O-1602 GPR55 EC50 = 13 nM

CB1 EC50 > 30,000 nM

CB2 EC50 > 30,000 nM

Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. Unlike

CB1 and CB2 receptors, which primarily couple to Gi/o proteins, GPR55 is known to couple to

Gq, G12, and G13 proteins. This leads to the activation of downstream effector pathways,

including the RhoA/ROCK pathway, phospholipase C (PLC), and subsequent mobilization of

intracellular calcium, as well as the activation of the extracellular signal-regulated kinase (ERK)

pathway.

GPR55 Agonist-Induced Signaling Cascade
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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